In-Depth Technical Guide: Chemical Properties of 2-(Dimethylamino)ethanethioamide Hydrochloride
In-Depth Technical Guide: Chemical Properties of 2-(Dimethylamino)ethanethioamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)ethanethioamide hydrochloride is a chemical compound of interest in various research and development sectors, particularly in the study of enzyme kinetics and as a precursor in the synthesis of biologically active molecules. Its structural features, including a dimethylamino group and a thioamide moiety, confer specific chemical reactivity and potential for interaction with biological systems. This technical guide provides a comprehensive overview of the core chemical properties of 2-(Dimethylamino)ethanethioamide hydrochloride, detailed experimental protocols for its synthesis and analysis, and an examination of its role in relevant biological pathways.
Core Chemical Properties
2-(Dimethylamino)ethanethioamide hydrochloride is a salt, typically appearing as a solid. It is characterized by its molecular structure containing a tertiary amine, which is protonated in the hydrochloride form, and a thioamide functional group.
Physicochemical Data
A summary of the key physicochemical properties of 2-(Dimethylamino)ethanethioamide hydrochloride is presented in Table 1. It is important to note that while some properties are well-documented, a definitive experimental melting point for the hydrochloride salt is not consistently reported in publicly available literature. The melting point of the free base, 2-(Dimethylamino)ethanethioamide, is reported to be in the range of 78-80 °C.[1] The boiling point is a predicted value.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(dimethylamino)ethanethioamide;hydrochloride | [2] |
| CAS Number | 27366-72-9, 114166-44-8 (alternative) | [3] |
| Molecular Formula | C₄H₁₁ClN₂S | [3] |
| Molecular Weight | 154.66 g/mol | [3] |
| Physical State | Light yellow to yellow solid | [2] |
| Melting Point | Data not available for the hydrochloride salt. 78-80 °C (for the free base) | [1] |
| Boiling Point | 176.0±42.0 °C (Predicted) | [1] |
| Solubility | Highly soluble in water and polar organic solvents. | [3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for the consistent synthesis, purification, and analysis of 2-(Dimethylamino)ethanethioamide hydrochloride. The following sections provide generalized protocols based on established chemical principles for thioamide synthesis and analytical techniques for small amine compounds.
Synthesis of 2-(Dimethylamino)ethanethioamide Hydrochloride
The synthesis of thioamides from their corresponding amides is a common transformation in organic chemistry. A general and effective method involves the use of a thionating agent, such as Lawesson's Reagent.
Reaction Scheme:
Materials:
-
2-(Dimethylamino)acetamide
-
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide)
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Anhydrous diethyl ether
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(dimethylamino)acetamide (1.0 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is consumed.[4]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-(dimethylamino)ethanethioamide (the free base) by silica gel column chromatography.[4]
-
Dissolve the purified free base in anhydrous diethyl ether and cool in an ice bath.
-
Add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the precipitated 2-(Dimethylamino)ethanethioamide hydrochloride by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Analytical Methods
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for the analysis of small, polar, amine-containing compounds like 2-(Dimethylamino)ethanethioamide hydrochloride. Method validation according to ICH guidelines (Q2(R1)) would be required for quality control purposes.[5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Reference standard of 2-(Dimethylamino)ethanethioamide hydrochloride
Chromatographic Conditions (starting point for method development):
-
Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by UV scan of the analyte (a wavelength around 210-230 nm is a common starting point for compounds with limited chromophores).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a known amount of the 2-(Dimethylamino)ethanethioamide hydrochloride sample.
-
Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]
2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of polar, non-volatile compounds like 2-(Dimethylamino)ethanethioamide hydrochloride.
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., quadrupole, time-of-flight, or Orbitrap)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as a mixture of water and acetonitrile or methanol (e.g., 50:50 v/v) with a small amount of a volatile acid like formic acid (0.1%) to promote protonation.[7][8]
-
High concentrations of non-volatile salts should be avoided as they can suppress the analyte signal.[8] If the sample contains high salt concentrations, a desalting step using a C18 ZipTip® or similar solid-phase extraction method may be necessary.[9]
Analysis:
-
Infuse the sample solution directly into the ESI source or introduce it via an LC system.
-
Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain a characteristic fragmentation pattern.
Expected Fragmentation: The protonated molecular ion of 2-(dimethylamino)ethanethioamide ([M+H]⁺ at m/z 119 for the free base) is expected to undergo cleavage at the thioamide bond.[3]
Biological Context and Signaling Pathways
2-(Dimethylamino)ethanethioamide hydrochloride is primarily of interest in a biological context as a precursor for the synthesis of substrates for transglutaminases, particularly Factor XIIIa (also known as fibrinoligase).[10] Factor XIIIa plays a crucial role in the final stages of the blood coagulation cascade.
Role in the Blood Coagulation Cascade
The blood coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent blood loss at the site of vascular injury. Factor XIIIa is a transglutaminase that is activated by thrombin in the presence of calcium ions.[11][12] Its primary function is to stabilize the initially formed soft fibrin clot by introducing covalent cross-links between fibrin monomers.[11][13] This cross-linking process significantly increases the mechanical strength and resistance of the clot to fibrinolysis (the breakdown of the clot).[13]
The cross-linking reaction catalyzed by Factor XIIIa involves the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue on one fibrin monomer and the ε-amino group of a lysine residue on an adjacent fibrin monomer.[11][12]
Below is a diagram illustrating the activation of Factor XIII and its role in fibrin cross-linking.
Caption: Activation of Factor XIII and Fibrin Cross-linking Pathway.
Experimental Workflow for Studying Factor XIIIa Substrates
The synthesis of fluorescently labeled thiocholine esters from precursors like 2-(Dimethylamino)ethanethioamide hydrochloride allows for the study of Factor XIIIa activity. A general workflow for such an experiment is outlined below.
Caption: Workflow for Synthesis and Enzymatic Assay of a Factor XIIIa Substrate.
Conclusion
References
- 1. 2-(DIMETHYLAMINO)ETHANETHIOAMIDE CAS#: 27507-28-4 [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buy 2-(Dimethylamino)ethanethioamide hydrochloride | 114166-44-8 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Method Validation & Lifecycle Management Masterclass 2.0 - Keynotive [keynotive.io]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 10. 2-二甲氨基乙硫醇 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Understanding blood clot mechanical stability: the role of factor XIIIa-mediated fibrin crosslinking in rupture resistance - PMC [pmc.ncbi.nlm.nih.gov]
